3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Overview
Description
3-{Bicyclo[310]hexan-3-yl}-1,2-oxazol-5-amine is a heterocyclic compound characterized by a bicyclo[310]hexane ring fused to an oxazole ring with an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine typically involves the construction of the bicyclo[3.1.0]hexane ring followed by the formation of the oxazole ring. One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic ring system.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the oxazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine has several applications in scientific research:
Medicine: It is explored as a potential therapeutic agent due to its unique structural features and bioactivity.
Mechanism of Action
The mechanism by which 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. Compounds containing the azabicyclo[3.1.0]hexane moiety are known to inhibit histone deacetylase, antagonize opioid receptors, and exhibit antibacterial activity . These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a bicyclo[3.1.0]hexane scaffold.
Cycloeudesmol: A sesquiterpene with a similar bicyclic structure.
Laurinterol: Another sesquiterpene with potent bioactivities.
Uniqueness
3-{Bicyclo[310]hexan-3-yl}-1,2-oxazol-5-amine is unique due to the presence of both the bicyclo[310]hexane and oxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-bicyclo[3.1.0]hexanyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGCHZGOQMRWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C3=NOC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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